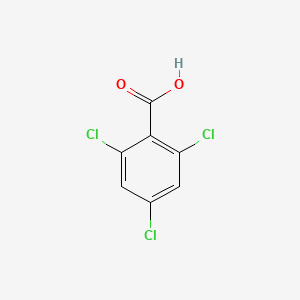

Acide 2,4,6-trichlorobenzoïque

Vue d'ensemble

Description

2,4,6-Trichlorobenzoic acid is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Applications De Recherche Scientifique

2,4,6-Trichlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential use in developing new drugs and therapeutic agents.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

Target of Action

2,4,6-Trichlorobenzoic acid (2,4,6-TCB) is an organic compound that primarily targets microbial communities . It serves as the sole carbon and energy supplement for these communities .

Mode of Action

The compound interacts with its targets by serving as a substrate for microbial metabolism . It is used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin . It also participates in active-sodium-promoted reductive cleavage of halogenated benzoic acids .

Biochemical Pathways

It is known to be involved in the synthesis of aryl aminopyrazole benzamides for use as non-steroidal selective glucocorticoid receptor agonists . It also plays a role in the synthesis of 3,4,7-trisubstituted coumarins for use as antifungals .

Pharmacokinetics

It is known to be highly soluble in water and most organic solvents . This suggests that it may have good bioavailability.

Result of Action

The primary result of 2,4,6-TCB’s action is its role in the synthesis of various compounds. For instance, it is used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin . It also participates in the synthesis of aryl aminopyrazole benzamides for use as non-steroidal selective glucocorticoid receptor agonists .

Action Environment

The action of 2,4,6-TCB is influenced by environmental factors. Furthermore, it is considered volatile, which may influence its stability and efficacy .

Analyse Biochimique

Biochemical Properties

2,4,6-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various xenobiotics. The interaction between 2,4,6-Trichlorobenzoic acid and cytochrome P450 leads to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body . Additionally, 2,4,6-Trichlorobenzoic acid can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine .

Cellular Effects

2,4,6-Trichlorobenzoic acid exerts various effects on different types of cells and cellular processes. In mammalian cells, it has been observed to disrupt cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This disruption can lead to altered gene expression and changes in cellular metabolism . Furthermore, 2,4,6-Trichlorobenzoic acid has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

The molecular mechanism of action of 2,4,6-Trichlorobenzoic acid involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the binding of 2,4,6-Trichlorobenzoic acid to acetylcholinesterase results in the inhibition of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synaptic clefts . Additionally, 2,4,6-Trichlorobenzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichlorobenzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to 2,4,6-Trichlorobenzoic acid in in vitro studies has shown that it can lead to chronic oxidative stress and persistent alterations in cellular metabolism . In in vivo studies, prolonged exposure to the compound has been associated with cumulative toxic effects on various organs .

Dosage Effects in Animal Models

The effects of 2,4,6-Trichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 2,4,6-Trichlorobenzoic acid can lead to acute toxicity, characterized by symptoms such as convulsions, respiratory distress, and even death .

Metabolic Pathways

2,4,6-Trichlorobenzoic acid is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are more water-soluble and can be excreted via urine . Additionally, 2,4,6-Trichlorobenzoic acid can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase, leading to the formation of glutathione conjugates that are readily excreted .

Transport and Distribution

Within cells and tissues, 2,4,6-Trichlorobenzoic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The distribution of 2,4,6-Trichlorobenzoic acid within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2,4,6-Trichlorobenzoic acid is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations . Additionally, 2,4,6-Trichlorobenzoic acid can accumulate in mitochondria, leading to the generation of reactive oxygen species and induction of oxidative stress . The localization of the compound within specific subcellular compartments is influenced by targeting signals and post-translational modifications that direct it to these compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. Another method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to produce 2,4,6-trichlorobenzoic acid .

Industrial Production Methods: In industrial settings, 2,4,6-trichlorobenzoic acid is often produced by the chlorination of benzoic acid in the presence of a catalyst. The reaction conditions typically involve high temperatures and the use of chlorine gas. The product is then purified through crystallization and other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,6-Trichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form other chlorinated aromatic compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Oxidation: Oxidizing agents such as potassium permanganate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce chlorinated benzyl alcohols .

Comparaison Avec Des Composés Similaires

- 2,3,6-Trichlorobenzoic acid

- 2,4,5-Trichlorobenzoic acid

- 2,3,4-Trichlorobenzoic acid

Comparison: 2,4,6-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring. This arrangement affects its chemical reactivity and physical properties. Compared to other trichlorobenzoic acids, 2,4,6-trichlorobenzoic acid has distinct reactivity patterns and applications, making it valuable in specific industrial and research contexts .

Propriétés

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural significance of 2,4,6-Trichlorobenzoic acid?

A1: 2,4,6-Trichlorobenzoic acid exhibits a unique crystal structure. It crystallizes with 12 molecules per unit cell (Z = 12) in the P21/n space group, an uncommon occurrence []. The asymmetric unit comprises three molecules, forming one complete carboxylic acid dimer and half of a second dimer located at an inversion center. Notably, the carboxyl bond lengths and angles within these dimers are nearly equivalent, contrasting with the distinct C=O, C-O distances, and C-C-O angles observed in highly ordered dimeric systems [].

Q2: How is 2,4,6-Trichlorobenzoic acid used to study microbial communities?

A2: Researchers utilize 2,4,6-Trichlorobenzoic acid as a model compound to investigate the structure and function of degradative microbial communities []. By providing 2,4,6-Trichlorobenzoic acid as the sole carbon and energy source in flow cells, scientists can observe how microbial communities adapt and develop unique architectural features, such as the formation of distinct mounds of bacterial cells and polymers []. These studies provide valuable insights into the biodegradation processes of chlorinated aromatic compounds.

Q3: Can microorganisms break down 2,4,6-Trichlorobenzoic acid?

A3: Yes, anaerobic microbial communities can reductively dechlorinate 2,4,6-Trichlorobenzoic acid, ultimately leading to its degradation []. Interestingly, these microbial enrichments exhibit specificity in their dechlorination activity. For instance, some cultures selectively remove chlorine atoms from the ortho position of 2,4,6-Trichlorobenzoic acid, resulting in the formation of 2,4-dichlorobenzoic acid []. This dechlorination process is influenced by factors like the presence of benzoate or volatile organic acids [].

Q4: How does 2,4,6-Trichlorobenzoic acid contribute to understanding halogen bonding in lanthanide complexes?

A4: 2,4,6-Trichlorobenzoic acid plays a crucial role in the design and study of lanthanide complexes that utilize halogen bonding for supramolecular assembly []. By incorporating multiple chlorine atoms into the ligand structure, researchers can promote halogen-based interactions, influencing the arrangement and properties of the resulting complexes []. Characterization of these complexes via X-ray diffraction, luminescence spectroscopy, and magnetic measurements provides insights into the nature and strength of halogen bonding in these systems [].

Q5: What are the environmental concerns regarding 2,4,6-Trichlorobenzoic acid?

A5: The presence of 2,4,6-Trichlorobenzoic acid in the environment raises concerns due to its potential toxicity and persistence. As a chlorinated aromatic compound, it can persist in soil and water, posing risks to ecosystems and potentially impacting human health through bioaccumulation. Understanding the factors influencing its sorption to soil components, such as organic carbon and metal oxide phases, is crucial for predicting its fate and transport in the environment [].

Q6: Does 2,4,6-Trichlorobenzoic acid exhibit any mutagenic effects?

A6: Research has been conducted to assess the potential mutagenic effects of 2,4,6-Trichlorobenzoic acid using the Salmonella Ames test []. This widely employed test investigates a compound's ability to induce mutations in specific strains of Salmonella bacteria. The findings from these studies provide valuable insights into the potential genotoxicity of 2,4,6-Trichlorobenzoic acid and contribute to a comprehensive understanding of its safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)